5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been explored through the creation of a focused library of analogues . The core of this scaffold has been identified several times previously and has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .Molecular Structure Analysis
The molecular structure of “5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one” has been studied in the context of its complex with human FABP4 . The crystal structure of this complex provides insights into the interactions of the compound with the protein .Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions, which are powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation . This reaction strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis
The chemical formula of “this compound” is C7H6ClN3O, and its molecular weight is 183.59 g/mol .Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis and crystal structure of a compound closely related to the one of interest, detailing the chlorination and aminisation processes used for its creation. The compound demonstrated moderate anticancer activity, highlighting the potential pharmacological applications of such derivatives (Lu Jiu-fu et al., 2015).
Biological Activities
- Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, suggesting significant therapeutic potential with reduced gastrointestinal side effects (G. Auzzi et al., 1983).
Anticancer and Anti-inflammatory Applications
- A study focused on the synthesis, characterization, and biological application of cyclometalated heteroleptic platinum(II) complexes derived from pyrazolopyrimidine ligands. These compounds were evaluated for their in vitro antibacterial and cytotoxicity activities, showing promise in medical applications (Miral V. Lunagariya et al., 2018).
Antimicrobial Activity
- The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, highlighting their excellent in vitro antitumor activity against specific cell lines, along with significant antimicrobial and antioxidant activities. These findings underscore the potential of pyrazolopyrimidine derivatives in developing new therapeutic agents (A. Farag & Asmaa M. Fahim, 2019).
Anti-inflammatory and Antimicrobial Agents
- Another study synthesized 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which were tested for their anti-inflammatory and antimicrobial activities. One compound in particular showed comparable anti-inflammatory activity to the standard drug indomethacin without ulcerogenic effects, alongside promising antimicrobial activity against various bacteria and fungi (R. Aggarwal et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2 . They likely interact with the active site of CDK2, leading to the inhibition of the kinase’s activity . This interaction could result in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S and G2/M checkpoints, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . They have been reported to cause cell cycle arrest and induce apoptosis within cancer cells .
Safety and Hazards
The compound is classified as a potential hazard under GHS07 and GHS09, with hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one are diverse. It has been reported to have anticancer activity, showing promising cytotoxicity against tested cancer cell lines . It can inhibit cell cycle progression and induce apoptosis in certain cells . Furthermore, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, possibly due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-10-6-12(18)17-13(16-10)11(8-15-17)9-4-2-1-3-5-9/h1-6,8,15H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHARBBFDCZNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190460 | |
Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-59-7 | |
Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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